Tetraethyl ethene-1,1-diylbis(phosphonate)

Catalog No.
S762114
CAS No.
37465-31-9
M.F
C10H22O6P2
M. Wt
300.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethyl ethene-1,1-diylbis(phosphonate)

CAS Number

37465-31-9

Product Name

Tetraethyl ethene-1,1-diylbis(phosphonate)

IUPAC Name

1,1-bis(diethoxyphosphoryl)ethene

Molecular Formula

C10H22O6P2

Molecular Weight

300.23 g/mol

InChI

InChI=1S/C10H22O6P2/c1-6-13-17(11,14-7-2)10(5)18(12,15-8-3)16-9-4/h5-9H2,1-4H3

InChI Key

SLSPWQKLLPYKAB-UHFFFAOYSA-N

SMILES

CCOP(=O)(C(=C)P(=O)(OCC)OCC)OCC

Canonical SMILES

CCOP(=O)(C(=C)P(=O)(OCC)OCC)OCC

Molecular Profile

Tetraethyl ethene-1,1-diylbis(phosphonate), also known as Tetraethyl vinylidene phosphonate or Ethenylidenebisphosphonic acid tetraethyl ester, is an organic molecule with the chemical formula C10H22O6P2. It belongs to the class of compounds called phosphonates, which contain a P-C bond where the carbon atom is also bonded to three oxygen atoms [].

Potential Applications

While research on Tetraethyl ethene-1,1-diylbis(phosphonate) is ongoing, some potential applications in scientific research are emerging:

  • Enzyme Inhibition: The structure of Tetraethyl ethene-1,1-diylbis(phosphonate) suggests it might have enzyme inhibitory properties. Some studies have investigated its potential to inhibit enzymes involved in the synthesis of ergosterol, a crucial component in fungal cell walls [].

Current Research Needs

More research is needed to fully understand the potential of Tetraethyl ethene-1,1-diylbis(phosphonate) for various scientific applications. Some key areas for further investigation include:

  • Mechanism of Action: A deeper understanding of how Tetraethyl ethene-1,1-diylbis(phosphonate) interacts with biological systems, particularly its potential enzyme inhibitory mechanisms, is necessary.
  • In Vitro and In Vivo Studies: More studies are needed to evaluate the effectiveness of Tetraethyl ethene-1,1-diylbis(phosphonate) in cell cultures and living organisms.
  • Safety and Toxicology: A comprehensive assessment of the safety profile and potential toxicological effects of Tetraethyl ethene-1,1-diylbis(phosphonate) is crucial before any potential applications.

Tetraethyl ethene-1,1-diylbis(phosphonate) is a chemical compound with the molecular formula C10H22O6P2C_{10}H_{22}O_{6}P_{2} and a molecular weight of approximately 300.23 g/mol. It features a unique structure characterized by two phosphonate groups attached to an ethene backbone, making it a member of the phosphonate family. This compound is also known by several synonyms, including tetraethyl vinylidene phosphonate and 1,1-bis(diethoxyphosphoryl)ethylene .

Typical of phosphonates. Notably, it can participate in:

  • Nucleophilic substitutions: The phosphonate groups can be replaced by nucleophiles under appropriate conditions.
  • Hydrolysis: In the presence of water, it can hydrolyze to form corresponding phosphonic acids.
  • Condensation reactions: It may react with amines or alcohols to form esters or amides.

These reactions are significant for its application in organic synthesis and material science .

Tetraethyl ethene-1,1-diylbis(phosphonate) has shown potential biological activity, particularly in inhibiting ergosterol synthesis, which is crucial for fungal cell membrane integrity. This property suggests its potential as an antifungal agent. Additionally, its phosphonate structure may confer various biological effects, including cytotoxicity against certain cancer cell lines .

The synthesis of tetraethyl ethene-1,1-diylbis(phosphonate) typically involves:

  • Phosphorylation of Ethylene: Ethylene reacts with diethyl phosphite under acidic conditions to form the desired phosphonate.
  • Esterification: The reaction may involve the esterification of ethylene glycol with phosphonic acid derivatives.
  • Purification: The product is purified through distillation or chromatography to achieve the desired purity level.

These methods highlight the versatility and accessibility of this compound for research purposes .

Tetraethyl ethene-1,1-diylbis(phosphonate) finds applications in:

  • Organic Synthesis: It serves as a building block for various organic compounds.
  • Agricultural Chemicals: Its antifungal properties make it suitable for developing agricultural fungicides.
  • Material Science: It is used in creating polymers and other materials due to its unique chemical properties .

Studies on the interactions of tetraethyl ethene-1,1-diylbis(phosphonate) have revealed:

  • Inhibition of Enzymatic Activity: Research indicates that this compound can inhibit specific enzymes involved in lipid metabolism.
  • Cellular Uptake Mechanisms: Investigations into how this compound is taken up by cells suggest that it may utilize specific transport mechanisms common to phosphonates.

These interactions are critical for understanding its biological implications and potential therapeutic uses .

Tetraethyl ethene-1,1-diylbis(phosphonate) shares similarities with several other compounds in the phosphonate class. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
Tetraethyl ethylenediphosphonateC10H24O6P2C_{10}H_{24}O_{6}P_{2}Two phosphonate groups; used in agriculture
Diethyl phosphiteC4H11O4PC_{4}H_{11}O_{4}PA simpler structure; used as a reagent in synthesis
Methylphosphonic acidC2H7O4PC_{2}H_{7}O_{4}PA key metabolite; involved in nerve agent synthesis

Uniqueness

Tetraethyl ethene-1,1-diylbis(phosphonate) is unique due to its specific structural arrangement that allows for enhanced biological activity compared to simpler phosphonates. Its dual phosphonate groups provide greater reactivity and potential applications in both medicinal chemistry and agricultural sciences .

XLogP3

0.7

Wikipedia

Tetraethyl vinylidene phosphonate

Dates

Modify: 2023-08-15

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